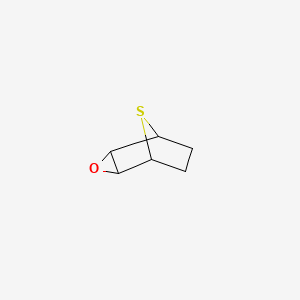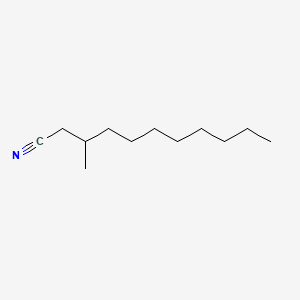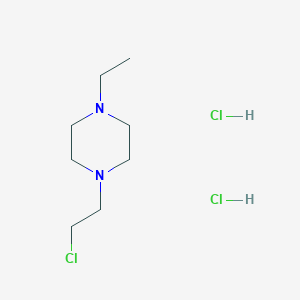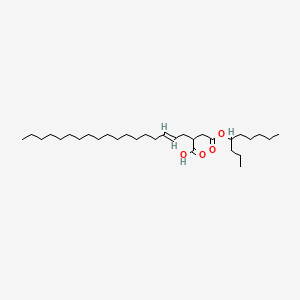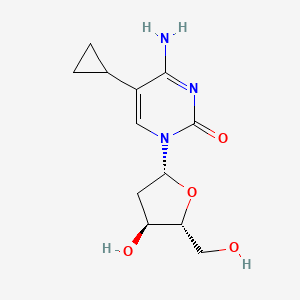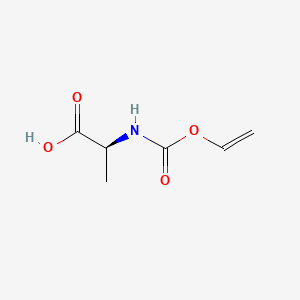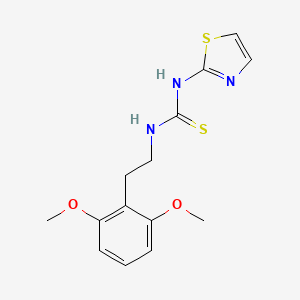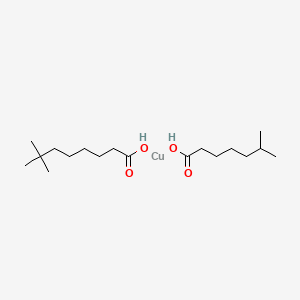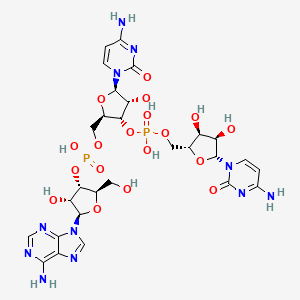
Cytidylyl(5'.3')cytidylyl(5'.3')adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their interactions with various chemical agents. It is often used in biochemical research to understand the structural and functional aspects of RNA and DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine typically involves the stepwise coupling of nucleoside monophosphates. The process begins with the protection of hydroxyl groups on the nucleosides, followed by the activation of the phosphate group. The activated phosphate group is then coupled with the hydroxyl group of another nucleoside. The final step involves deprotection to yield the desired dinucleoside monophosphate.
Industrial Production Methods
Industrial production of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down into individual nucleosides in the presence of water and enzymes.
Oxidation: Oxidative cleavage of the phosphodiester bond.
Substitution: Replacement of functional groups on the nucleosides.
Common Reagents and Conditions
Hydrolysis: Enzymes like ribonuclease or acidic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophilic reagents under basic conditions.
Major Products Formed
Hydrolysis: Cytidine and adenosine monophosphates.
Oxidation: Cleaved nucleosides and phosphate groups.
Substitution: Modified nucleosides with new functional groups.
科学研究应用
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactions of nucleic acids.
Biology: Understanding the role of nucleic acids in cellular processes.
Medicine: Investigating the interactions of nucleic acids with drugs and their potential therapeutic applications.
Industry: Developing nucleic acid-based technologies and products.
作用机制
The mechanism of action of Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can act as a substrate for ribonucleases, leading to the cleavage of the phosphodiester bond. This interaction is crucial for studying the enzymatic activity and specificity of ribonucleases.
相似化合物的比较
Similar Compounds
- Cytidylyl(5’.3’)guanylyl(5’.3’)adenosine
- Uridylyl(5’.3’)cytidylyl(5’.3’)adenosine
- Adenylyl(5’.3’)cytidylyl(5’.3’)adenosine
Uniqueness
Cytidylyl(5’.3’)cytidylyl(5’.3’)adenosine is unique due to its specific sequence of nucleosides and the resulting structural properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other similar compounds.
属性
CAS 编号 |
3128-37-8 |
|---|---|
分子式 |
C28H37N11O18P2 |
分子量 |
877.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChI 键 |
VZJYWZRAHCUTCH-FIVCZYLNSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


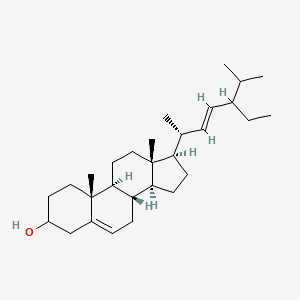

![2-[(4-Ethoxyphenyl)azo]-1-naphthol](/img/structure/B12652424.png)
